Tpt-ttf
Overview
Description
Tetrathiafulvalene-tetrabenzaldehyde (Tetrathiafulvalene-tetrabenzaldehyde) is an organosulfur compound known for its unique electronic properties. It is a derivative of tetrathiafulvalene, a compound that has been extensively studied for its applications in molecular electronics. Tetrathiafulvalene-tetrabenzaldehyde is particularly noted for its ability to form radical cations and charge-transfer salts, making it a valuable component in the development of advanced materials for electronic and optoelectronic applications .
Mechanism of Action
Target of Action
Tpt-ttf, also known as Tetrathiafulvalene, is a versatile organic compound that has been used in various fields due to its unique properties
Mode of Action
This compound is known for its strong electron-donating properties . It interacts with its targets primarily through electron transfer processes . The exact nature of these interactions and the resulting changes depend on the specific context and the other compounds involved.
Biochemical Pathways
This compound is known to be involved in various electron transfer processes These processes can potentially affect a wide range of biochemical pathways, leading to various downstream effects
Result of Action
Due to its strong electron-donating properties, this compound can potentially influence a wide range of molecular and cellular processes
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the electron transfer processes involving this compound . Additionally, factors such as temperature, pH, and the presence of light can potentially influence the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrathiafulvalene-tetrabenzaldehyde typically involves the coupling of cyclic building blocks such as 1,3-dithiole-2-thione or related compounds. The process begins with the methylation of cyclic trithiocarbonate, followed by reduction to form the intermediate 1,3-dithiole-2-yl methyl thioether. This intermediate is then treated with appropriate reagents to yield Tetrathiafulvalene-tetrabenzaldehyde .
Industrial Production Methods
Industrial production of Tetrathiafulvalene-tetrabenzaldehyde involves similar synthetic routes but on a larger scale. Techniques such as plasma-enhanced chemical vapor deposition (PE-CVD) are employed to achieve high purity and yield. This method involves the polymerization of organic compounds through a free radical mechanism, resulting in covalent bonds between the polymer and the substrate surface .
Chemical Reactions Analysis
Types of Reactions
Tetrathiafulvalene-tetrabenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form radical cations, which are essential for its electronic properties.
Reduction: The compound can be reduced back to its neutral state.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the intermediate and final products .
Major Products Formed
The major products formed from these reactions include various charge-transfer salts and radical cations, which are crucial for the compound’s applications in electronic devices .
Scientific Research Applications
Tetrathiafulvalene-tetrabenzaldehyde has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene: The parent compound, known for its electronic properties and ability to form charge-transfer salts.
Tetrathiafulvalene-tetrabenzaldehyde: A derivative with enhanced stability and electronic properties.
Tetrathiafulvalene-porphyrin assemblies: Compounds that combine the properties of tetrathiafulvalene and porphyrins for advanced electronic applications.
Uniqueness
Tetrathiafulvalene-tetrabenzaldehyde is unique due to its enhanced stability and ability to form highly stable radical cations. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Properties
IUPAC Name |
2-[4,5-bis(pentylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-1,3-dithiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44S8/c1-5-9-13-17-27-21-22(28-18-14-10-6-2)32-25(31-21)26-33-23(29-19-15-11-7-3)24(34-26)30-20-16-12-8-4/h5-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXNQRWLTHGAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCC)SCCCCC)S1)SCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544946 | |
Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106920-29-0 | |
Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key electrochemical properties of Tetrapropionitrilylthiochalcogefulvalene (Tpt-ttf) revealed by the research?
A1: Cyclic voltammetry studies on this compound demonstrate that it exhibits two single electron transfer reversible oxidation-reducing waves []. This finding indicates that this compound can undergo two distinct and reversible oxidation processes, suggesting its potential use in applications requiring electron transfer, such as organic semiconductors or redox-active materials.
Q2: How does the electronic structure of this compound compare to BEDT-TTF, another organic semiconductor material?
A2: Electronic absorption spectra analysis reveals that the energy difference between the π-orbitals of this compound is smaller than that observed in BEDT-TTF (Bis(ethylenedithio)tetrathiafulvalene), a compound known for its good electrical conductivity []. This difference in π-orbital energy levels suggests that this compound may exhibit different electronic and charge transport properties compared to BEDT-TTF, potentially influencing its suitability for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.